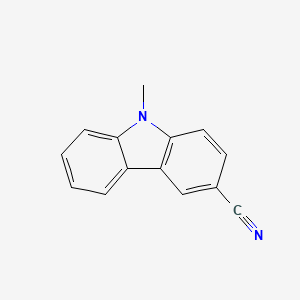
3,6,9-Pentacosatriene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6,9-Pentacosatriene is a triene hydrocarbon with the molecular formula C25H46. It is characterized by the presence of three conjugated double bonds located at the 3rd, 6th, and 9th positions of a 25-carbon chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3,6,9-Pentacosatriene can be synthesized through Z-selective Wittig reactions. This involves the reaction of corresponding aldehydes with a C9-ylide generated by mixing potassium hexamethyldisilazide (KHMDS) and n-nonyltriphenylphosphonium bromide . The reaction conditions typically require an inert atmosphere and low temperatures to ensure the selective formation of the Z-isomer.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale Wittig reactions followed by purification processes such as distillation or chromatography to isolate the desired triene compound .
Análisis De Reacciones Químicas
Types of Reactions: 3,6,9-Pentacosatriene undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides or other oxygenated derivatives.
Reduction: Hydrogenation can convert the triene into a saturated hydrocarbon.
Substitution: Halogenation or other electrophilic substitution reactions can occur at the double bonds.
Common Reagents and Conditions:
Oxidation: Peracids or ozone are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogens (e.g., bromine) or other electrophiles under controlled conditions.
Major Products:
Oxidation: Epoxytrienes or alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated trienes or other substituted derivatives
Aplicaciones Científicas De Investigación
3,6,9-Pentacosatriene has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of conjugated trienes and their derivatives.
Industry: Utilized in the synthesis of complex organic molecules and materials.
Mecanismo De Acción
The mechanism by which 3,6,9-Pentacosatriene exerts its effects is primarily through its interaction with molecular targets such as enzymes or receptors. The conjugated double bonds allow it to participate in various chemical reactions, influencing biological pathways and processes. For example, in insect pheromone systems, it acts by enhancing the activity of primary pheromone components, thereby affecting insect behavior .
Comparación Con Compuestos Similares
- 3,6,9-Tricosatriene
- 3,6,9-Heptacosatriene
- 3,6,9-Nonacosatriene
Comparison: 3,6,9-Pentacosatriene is unique due to its specific chain length and the position of its double bonds. Compared to other trienes like 3,6,9-Tricosatriene or 3,6,9-Heptacosatriene, it has a longer carbon chain, which can influence its physical properties and reactivity. Its specific structure makes it particularly effective in certain biological applications, such as insect pheromone systems .
Propiedades
Número CAS |
90267-80-4 |
|---|---|
Fórmula molecular |
C25H46 |
Peso molecular |
346.6 g/mol |
Nombre IUPAC |
pentacosa-3,6,9-triene |
InChI |
InChI=1S/C25H46/c1-3-5-7-9-11-13-15-17-19-21-23-25-24-22-20-18-16-14-12-10-8-6-4-2/h5,7,11,13,17,19H,3-4,6,8-10,12,14-16,18,20-25H2,1-2H3 |
Clave InChI |
AEARNXGXBHBSIY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC=CCC=CCC=CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![4-(Prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B14359536.png)

